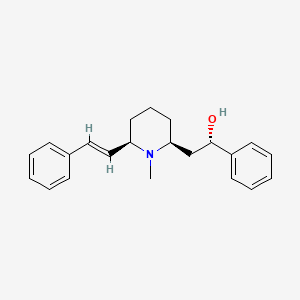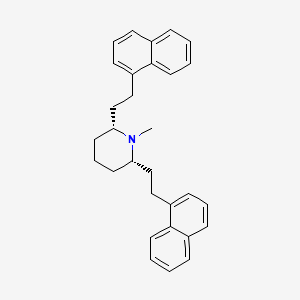
3-(N-propylpiperidin-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N-propylpiperidin-4-yl)phenol is a chemical compound that features a phenol group attached to a piperidine ring, which is further substituted with a propyl group. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-propylpiperidin-4-yl)phenol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Substitution with Propyl Group: The piperidine ring is then alkylated with a propyl group using reagents such as propyl bromide under basic conditions.
Attachment of the Phenol Group: The final step involves the nucleophilic aromatic substitution of a halogenated phenol with the N-propylpiperidine under suitable conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(N-propylpiperidin-4-yl)phenol undergoes several types of chemical reactions:
Oxidation: The phenol group can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to hydroquinones using reducing agents such as sodium borohydride.
Substitution: The phenol group is highly reactive towards electrophilic aromatic substitution reactions, including nitration, bromination, and sulfonation
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Dilute nitric acid for nitration, bromine water for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, bromo, and sulfonyl derivatives of the phenol group
Scientific Research Applications
3-(N-propylpiperidin-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(N-propylpiperidin-4-yl)phenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with various receptors and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting neurological functions
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure without the phenol and propyl groups.
Phenol: Lacks the piperidine and propyl groups.
N-propylpiperidine: Lacks the phenol group.
Uniqueness
3-(N-propylpiperidin-4-yl)phenol is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the phenol and piperidine moieties allows it to participate in a wide range of reactions and interact with various biological targets .
Properties
CAS No. |
346688-61-7 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-(1-propylpiperidin-4-yl)phenol |
InChI |
InChI=1S/C14H21NO/c1-2-8-15-9-6-12(7-10-15)13-4-3-5-14(16)11-13/h3-5,11-12,16H,2,6-10H2,1H3 |
InChI Key |
HPUYFCNUROWQBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,6S,2R)-2-[6-(2-Isobutyryloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride](/img/structure/B10790758.png)

![(2S,6S,2R)-2-[6-(2-p-Chloro-benzenesulfonyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride](/img/structure/B10790762.png)
![(2S,6S,2R)-2-[6-(2-Butylsulfonyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride](/img/structure/B10790765.png)
![(2S,6S,2R)-2-[6-(2-Propionyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride](/img/structure/B10790768.png)

![(2S,6S,2R)-2-[6-(2-p-Toluenesulfonyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride](/img/structure/B10790781.png)
![1-[3-(Methylsulfonyl)phenyl]-4-propylpiperazine](/img/structure/B10790788.png)
![1-{[1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl]methyl}-4-phenylpiperazine](/img/structure/B10790790.png)
![(2S,6S,2R)-2-[6-(2-Benzenesulfonyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride](/img/structure/B10790801.png)
![1-(4-Fluorophenyl)-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]piperazine](/img/structure/B10790816.png)
![1-(4-Fluorophenyl)-4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B10790822.png)
![(2S,6S,2R)-2-[6-(2-Butyryloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride](/img/structure/B10790828.png)

